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The enyne functional group, characterized by the presence of a carbon-carbon double bond
and a carbon-carbon triple bond in close proximity, stands as a cornerstone in contemporary
organic synthesis. Its unique electronic and structural properties make it a versatile building
block for the construction of complex molecular architectures, particularly in the realm of
pharmaceutical and materials science. This guide provides a detailed exploration of the
reactivity of enynes, focusing on the principal transformations that have defined its utility:
metathesis, cyclization, and cycloaddition reactions.

Enyne Metathesis: A Powerful Carbon-Carbon Bond
Forming Reaction

Enyne metathesis is a catalytic reaction that reorganizes the bonds between an alkene and an
alkyne to form a 1,3-diene.[1][2][3][4] This transformation can be performed in both an
intramolecular fashion, known as Ring-Closing Enyne Metathesis (RCEYM), and an
intermolecular manner, referred to as Cross-Enyne Metathesis.[1][3] The driving force behind
this reaction is the formation of a thermodynamically stable conjugated diene system.[2][3]

Ruthenium carbene complexes, such as the Grubbs and Hoveyda-Grubbs catalysts, are the
most widely used catalysts for this transformation due to their high functional group tolerance
and stability.[1][3][5]
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Reaction Mechanisms: "Ene-then-Yne" vs. "Yne-then-
Ene"”

Two primary mechanistic pathways are proposed for enyne metathesis: the "ene-then-yne" and
the "yne-then-ene" pathways. The operative mechanism can depend on the catalyst system
and the specific enyne substrate.[2][4]

» "Ene-then-Yne" Pathway: In this mechanism, the metal carbene catalyst first reacts with the
alkene moiety of the enyne to form a metallacyclobutane intermediate. This is followed by a
retro [2+2] cycloaddition to generate a new metal carbene and a terminal alkene. The newly
formed metal carbene then reacts with the alkyne intramolecularly to afford the final 1,3-
diene product. Evidence for this pathway has been observed, particularly for ruthenium-
based catalytic systems.[4]

e "Yne-then-Ene" Pathway: Alternatively, the catalyst can initially react with the alkyne to form
a metallacyclobutene. Ring-opening of this intermediate generates a vinylcarbene, which
then undergoes a [2+2] cycloaddition with the alkene moiety, followed by a retro [2+2]
cycloaddition to release the 1,3-diene product.[2]

Figure 1: Mechanistic pathways in enyne metathesis.

Enyne Cyclization and Cycloaddition Reactions

Beyond metathesis, enynes are excellent substrates for a variety of cyclization and
cycloaddition reactions, often catalyzed by transition metals like gold, palladium, and nickel.
These reactions provide access to a diverse array of carbocyclic and heterocyclic frameworks.

Gold-Catalyzed Cyclizations

Gold(l) complexes are particularly effective catalysts for the activation of the alkyne moiety in
enynes towards nucleophilic attack by the tethered alkene.[6][7] This typically proceeds through
a 5-exo-dig or 6-endo-dig cyclization, leading to the formation of bicyclic systems. The reaction
is believed to proceed through a cyclopropyl gold-carbene intermediate, which can then
undergo various rearrangements or trapping with nucleophiles.

Figure 2: Gold-catalyzed enyne cyclization pathway.

Nickel-Catalyzed Cycloisomerizations
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Nickel catalysts, often in combination with N-heterocyclic carbene (NHC) ligands, are effective
for the cycloisomerization of enynes to form 1,3-dienes.[8] The mechanism can involve the
formation of a nickelacyclopentene intermediate through oxidative coupling of the enyne to the
Ni(0) center. Subsequent 3-hydride elimination and reductive elimination afford the cyclic diene
product.[8]

Figure 3: Nickel-catalyzed enyne cycloisomerization.

[4+2] Cycloadditions

Conjugated enynes can participate as the 411 component in intramolecular [4+2] cycloaddition
reactions, providing a powerful method for the synthesis of aromatic and dihydroaromatic
compounds. These reactions can be promoted thermally or by Lewis acids.

Quantitative Data Summary

The following tables summarize representative quantitative data for various enyne reactions,
highlighting the influence of catalyst and substrate structure on product yield.

Table 1: Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM) of Various

Heterocycles
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Enyne Catalyst _ ]
Entry Time (h) Product Yield (%)
Substrate (mol%)
N-allyl-N- 1-tosyl-2,5-
1 (prop-2-yn-1- Grubbs | (5) 24 dihydro-1H- 85
yhtosylamide pyrrole
O-allyl _
3,6-dihydro-
2 propargyl Grubbs | (5) 24 75
2H-pyran
ether
4-methyl-1-
N-allyl-N-
tosyl-2,5-
3 (but-2-yn-1- Grubbs | (5) 24 ) 92
] dihydro-1H-
yhtosylamide
pyrrole
4-methyl-3,6-
O-allyl but-2- ]
4 Grubbs | (5) 24 dihydro-2H- 88
ynyl ether
pyran
Table 2: Gold(l)-Catalyzed Cycloisomerization of 1,6-Enynes|[6]
Enyne Catalyst _ ]
Entry Time (h) Product Yield (%)
Substrate (mol%)
N-allyl-N- [JohnPhosAu
1 (phenylethyn (NCMe)]SbF6 0.5 Bicyclic diene 95
yhtosylamide 2)
N-allyl-N-
[JohnPhosAu
(hex-1- o
2 ) (NCMe)]SbF6 1 Bicyclic diene 88
ynyl)tosylami
2
de
O-allyl [JohnPhosAu
3 phenylethynyl  (NCMe)]SbF6 2 Bicyclic diene 76
ether 2)

Table 3: Nickel-Catalyzed Cycloisomerization of Enynes[8]
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Enyne Catalyst _ ]
Entry Time (h) Product Yield (%)
Substrate (mol%)
Diethyl . .
_ Ni(COD)2/ID Substituted
1 diallylproparg 1 ) 90
TB (5) 1,3-diene
ylmalonate
N-allyl-N- ) )
Ni(COD)2/ID Substituted
2 propargyltosy 1 ] 85
) TB (5) 1,3-diene
lamide
1-allyl-1- _ _ _
Ni(COD)2/ID Spirocyclic
3 propargylcycl 1 ] 78
TB (5) 1,3-diene
ohexane

Experimental Protocols
General Procedure for Gold(l)-Catalyzed
Cycloisomerization of 1,6-Enynes|6]

Workflow Diagram

Figure 4: Workflow for Au(l)-catalyzed enyne cycloisomerization.

Methodology

To a stirred solution of the 1,6-enyne (400 umol) in anhydrous dichloromethane (4 mL) at 23 °C
under an inert atmosphere, [JohnPhosAu(NCMe)|SbF6 (8.0 umol, 2 mol %) was added in one
portion. The reaction mixture was stirred for the time indicated in Table 2. Upon completion, the
reaction was quenched by the addition of a drop of triethylamine. The solvent was removed
under reduced pressure, and the crude product was purified by flash column chromatography
on silica gel or neutral alumina to afford the desired bicyclic product.

General Procedure for Nickel-Catalyzed
Cycloisomerization of Enynes[8]

Workflow Diagram
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Figure 5: Workflow for Ni-catalyzed enyne cycloisomerization.

Methodology

A catalyst solution was prepared by dissolving Ni(COD)2 and IDTB in toluene to a
concentration of approximately 0.04 M and allowing it to equilibrate for at least 8 hours at room
temperature. In a separate flask, a solution of the enyne in toluene (to a final concentration of
~0.4 M) was heated to 60 °C with stirring. The pre-equilibrated catalyst solution was then
added to the enyne solution. The resulting mixture was stirred for 1 hour at 60 °C. After cooling
to room temperature, the reaction was quenched by the addition of methanol (0.5 mL). The
crude mixture was concentrated under reduced pressure, and the residue was purified by flash
column chromatography on silica gel to yield the 1,3-diene product.

Conclusion

The reactivity of the enyne functional group is a rich and diverse field of study with profound
implications for organic synthesis. The development of powerful catalytic systems for enyne
metathesis, cyclization, and cycloaddition reactions has provided chemists with a robust toolkit
for the construction of complex molecules from simple, readily available starting materials. The
continued exploration of new catalysts and reaction pathways involving enynes promises to
further expand the horizons of chemical synthesis, enabling the creation of novel therapeutics
and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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